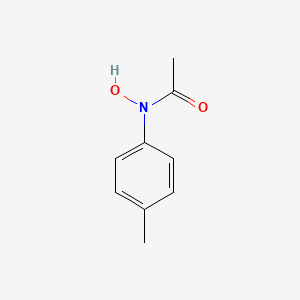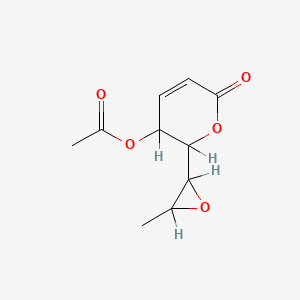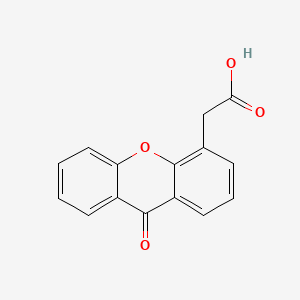
9H-Xanthene-4-acetic acid, 9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9H-Xanthene-4-acetic acid, 9-oxo-” is a chemical compound with the molecular formula C15H10O4 . It has been studied as a potential antitumor agent .
Synthesis Analysis
The synthesis of “9H-Xanthene-4-acetic acid, 9-oxo-” and its analogues has been explored in the context of developing potential antitumor agents .
Molecular Structure Analysis
The molecular structure of “9H-Xanthene-4-acetic acid, 9-oxo-” consists of a xanthene core with an acetic acid side chain . The molecular weight is 254.24 g/mol .
Physical And Chemical Properties Analysis
“9H-Xanthene-4-acetic acid, 9-oxo-” has a molecular weight of 254.24 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its XLogP3-AA value is 2.4, suggesting moderate lipophilicity .
Aplicaciones Científicas De Investigación
Pharmacology: Antitumor Agent Development
9H-Xanthene-4-acetic acid, 9-oxo-: has been studied for its potential as an antitumor agent. A notable derivative, 5,6-dimethylxanthone-4-acetic acid (DMXAA) , was developed as an anti-tumor agent and entered phase III clinical trials . This compound and its analogs have shown promise in inducing cytokine production and stimulating the immune response to target cancer cells .
Biochemistry: Enzyme Inhibition
In the field of biochemistry, xanthone derivatives, including 9H-Xanthene-4-acetic acid, 9-oxo- , have been explored for their enzyme inhibitory activities. These compounds have been associated with α-glucosidase inhibition , which is significant in the management of diabetes by modulating glucose levels .
Medicinal Chemistry: Antimicrobial Activity
Carboxyxanthones, a category that includes 9H-Xanthene-4-acetic acid, 9-oxo- , have been tested for antimicrobial activity against various organisms such as Escherichia coli and Staphylococcus aureus . Their ability to combat fungal infections caused by Candida albicans has also been documented, showcasing their potential in developing new antimicrobial agents .
Organic Synthesis: Chemical Building Blocks
The compound serves as an important building block in organic synthesis. It has been utilized in the synthesis of complex xanthone structures through reactions like the Friedel–Crafts reaction and Ullmann-ether coupling . These synthetic strategies are crucial for creating biologically active xanthone derivatives with diverse pharmacological activities .
Chemical Engineering: Process Optimization
In chemical engineering, 9H-Xanthene-4-acetic acid, 9-oxo- is involved in process optimization studies. Its synthesis and handling require careful consideration of safety data sheets, which detail measures for dealing with skin and eye irritation, respiratory irritation, and other hazards. This information is vital for designing safe and efficient industrial processes .
Materials Science: Functional Materials Development
Research in materials science has investigated the use of xanthone derivatives in the development of functional materials. The unique properties of 9H-Xanthene-4-acetic acid, 9-oxo- could be harnessed to create materials with specific optical or electronic characteristics, although direct applications in this field are still emerging .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Xanthone derivatives, a class of compounds to which 9h-xanthene-4-acetic acid, 9-oxo- belongs, have been reported to show promising biological activities .
Mode of Action
Xanthone derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Xanthone derivatives have been found to influence a multitude of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Xanthone derivatives have been reported to exhibit a variety of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities .
Propiedades
IUPAC Name |
2-(9-oxoxanthen-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-13(17)8-9-4-3-6-11-14(18)10-5-1-2-7-12(10)19-15(9)11/h1-7H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGYSGBNWQSGJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189087 |
Source


|
| Record name | Xanthenone-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35614-21-2 |
Source


|
| Record name | Xanthenone-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035614212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthenone-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

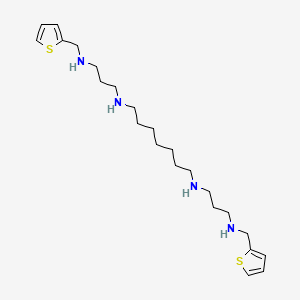
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)
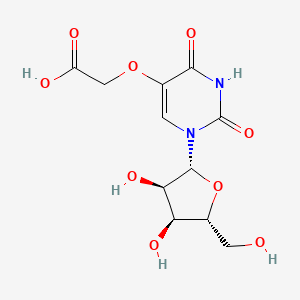
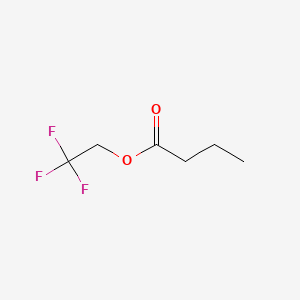
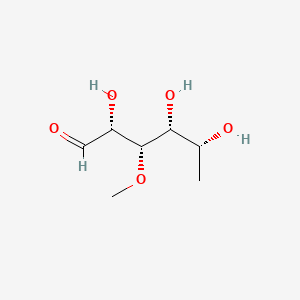
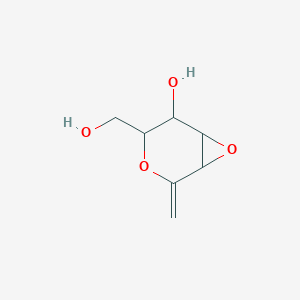
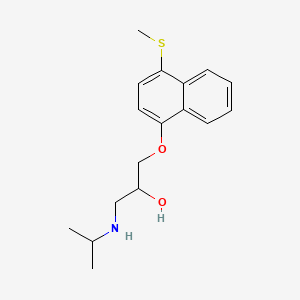
![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)
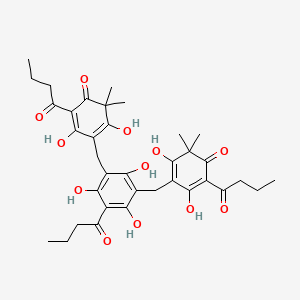
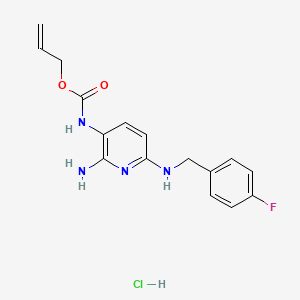
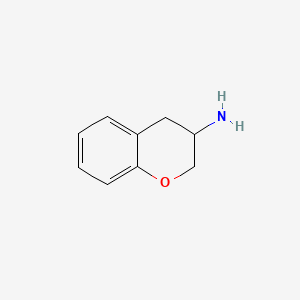
![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)
